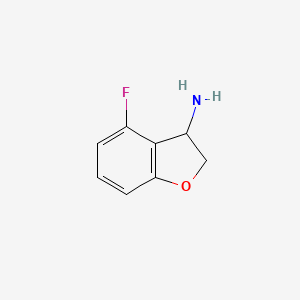
3H-Pyrazole-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and is often used as a building block in organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Pyrazole-3,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in water at temperatures between 70°C and 90°C. The reaction yields white crystalline this compound with a melting point of 257-258°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrazole derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole compounds.
Scientific Research Applications
3H-Pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions
Mechanism of Action
The mechanism of action of 3H-Pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological effects. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
- 3,5-Pyridinedicarboxylic acid
- 2,5-Pyrazinedicarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
Comparison: 3H-Pyrazole-3,5-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups at the 3 and 5 positions of the pyrazole ring. This configuration allows it to form stable complexes with metal ions, making it particularly useful in coordination chemistry and the synthesis of MOFs. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in various applications .
Properties
CAS No. |
85908-17-4 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
3H-pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
LQDYZRTWTUKSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


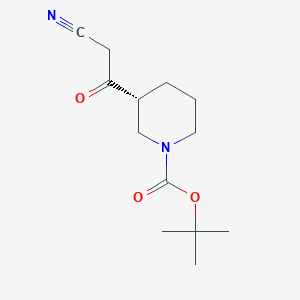
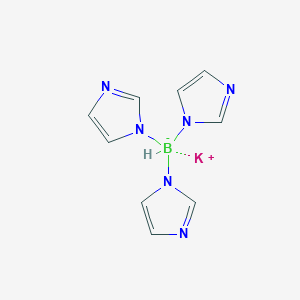
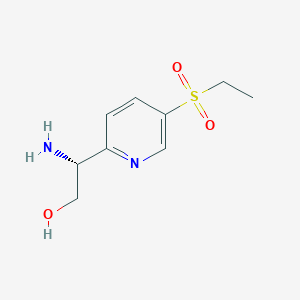


![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
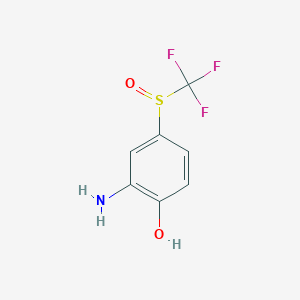
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)
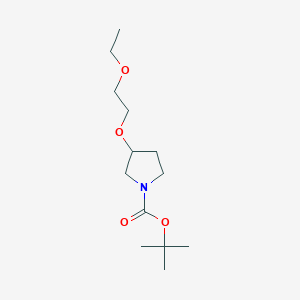
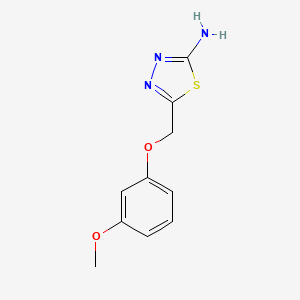
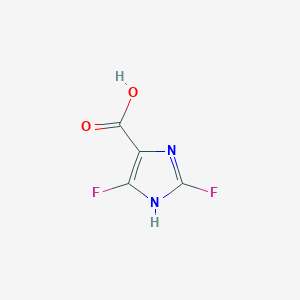
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
